3-Bromo-2-(2-methoxyethoxy)phenylamine
Overview
Description
“3-Bromo-2-(2-methoxyethoxy)phenylamine” is a chemical compound with the molecular formula C9H12BrNO2 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications.
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(2-methoxyethoxy)phenylamine” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . Further detailed analysis of the molecular structure was not found in the available resources.Scientific Research Applications
- Pharmaceutical Chemistry
- Application : “3-Bromo-2-(2-methoxyethoxy)phenylamine” is used as a raw material in the synthesis of pharmaceutical compounds . It’s a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
- Results or Outcomes : The use of “3-Bromo-2-(2-methoxyethoxy)phenylamine” in the synthesis of SGLT2 inhibitors contributes to the development of new antidiabetic drugs . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
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Polymer Science
- Application : This compound is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) and poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene), which are studied as Mixed Ionic Electronic Conductors (MIECs) .
- Method of Application : The synthesis starts with simple substituted thiophene rings and ends with dihalogenated thiophene rings with ethylene glycol side chain. These monomers can then be polymerized to make the desired polymers .
- Results or Outcomes : The objective of this work is to help determine what constitutes a good MIEC .
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Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)
- Application : A bithiophene derivative bearing glycol side chains for the synthesis of semiconducting oligomers, polymers in application of OFETs and OSCs .
- Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OFETs and OSCs .
- Organic Electrochemical Transistors (OECTs)
- Application : This compound is used in the synthesis of poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2’-bithiophen]-5-yl)thieno[3,2-b]thiophene), p(g2T-TT). The glycolated side chains on the thiophene backbone result in high currents, transconductance, and sharp subthreshold switching while maintaining fast switching speeds in accumulation mode organic electrochemical transistors (OECTs) .
- Results or Outcomes : The use of this compound in the synthesis of semiconducting oligomers and polymers contributes to the development of new materials for OECTs .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWULLVCZKPZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxy-ethoxy)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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